molecular formula C37H33N7O8 B1680426 Rachelmycin CAS No. 69866-21-3

Rachelmycin

Cat. No. B1680426
CAS RN: 69866-21-3
M. Wt: 703.7 g/mol
InChI Key: UOWVMDUEMSNCAV-WYENRQIDSA-N
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Description

Rachelmycin, also known as CC-1065, is an antitumor antibiotic and a DNA-alkylating agent . It has cytotoxic potency and can be used as a cytotoxin to synthesize Antibody-Drug Conjugates (ADCs) . Rachelmycin effectively inhibits DNA synthesis and can be used for cancer and infection research .

Scientific Research Applications

Expanded Use Beyond Traditional Infections

  • Fosfomycin, an older antibiotic, has been re-evaluated for its effectiveness against various gram-positive and gram-negative bacterial infections beyond its traditional use in urinary tract and gastrointestinal infections. Studies have shown its efficacy in treating a range of infections, including pneumonia, osteomyelitis, and septicemia, among others (Falagas et al., 2008).

Mechanisms and Resistance

  • Research into the mechanism of fosfomycin reveals that it acts as a time-dependent inhibitor of the MurA enzyme, crucial for peptidoglycan synthesis in bacterial cell walls. This unique action contributes to its efficacy against multidrug-resistant pathogens. Despite rapid resistance development in vitro, clinical resistance during therapy is relatively rare (Silver, 2017).

Alternative Applications and Resistance Analysis

  • Fosfomycin has seen a revival as a potential treatment agent against multidrug-resistant (MDR) pathogens, including MRSA, ESBL, and MSSA. Its history, mode of action, and antibacterial activity against these challenging pathogens highlight its potential as a revived antimicrobial agent in the face of increasing antibiotic resistance (Popovic et al., 2010).

Pharmacokinetic and Pharmacodynamic Characteristics

  • The pharmacokinetic and pharmacodynamic properties of fosfomycin, including its distribution into various tissues and activity against biofilms, support its use for systemic infections. These properties, coupled with its immunomodulatory effects, make it a candidate for further research in treating systemic infections (Roussos et al., 2009).

Emerging Applications in Non-Medical Fields

  • Some antibiotics, such as lucensomycin and antimycin A, have shown potential as eco-friendly biopreparations in agriculture, demonstrating growth-promoting activities and offering new avenues for increasing agricultural crop yields (Boikova et al., 2019).

Safety And Hazards

Rachelmycin should be handled with care to avoid inhalation, contact with skin and eyes, and dust formation . It should be used only in areas with appropriate exhaust ventilation . In case of accidental exposure, immediate medical attention is required .

properties

IUPAC Name

5-hydroxy-2-[5-hydroxy-4-methoxy-2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-4-methoxy-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H33N7O8/c1-14-12-39-27-22(45)10-23-37(24(14)27)11-15(37)13-44(23)35(49)21-9-18-16-4-6-42(28(16)30(46)32(51-2)25(18)41-21)34(48)20-8-19-17-5-7-43(36(38)50)29(17)31(47)33(52-3)26(19)40-20/h8-10,12,15,39-41,46-47H,4-7,11,13H2,1-3H3,(H2,38,50)/t15-,37+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOWVMDUEMSNCAV-WYENRQIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C7CCN(C7=C(C(=C6N5)OC)O)C(=O)C8=CC9=C1CCN(C1=C(C(=C9N8)OC)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H33N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40990138
Record name Antibiotic CC 1065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

703.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rachelmycin

CAS RN

69866-21-3
Record name Antibiotic CC 1065
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69866-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rachelmycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069866213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antibiotic CC 1065
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40990138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
51
Citations
Y Fukuda, S Seto, H Furuta, H Ebisu, Y Oomori… - Drugs of the …, 1998 - access.portico.org
… This antibiotic was disclosed to be identical to rachelmycin, isolated from Streptomyces C-329 by investigators at Bristol-Myers in 1982 (3). Duocarmycin A and its structurally related …
Number of citations: 2 access.portico.org
P Ipsen - Nature biotechnology, 2010 - nature.com
… For example, MDX-1203, an anti-CD70 antibody conjugated via a peptide-based linker to a prodrug of CC-1065 (rachelmycin), entered phase 1 testing for advanced/recurrent renal cell …
Number of citations: 59 www.nature.com
M Beig, T Ebrahimi, NN Goodarzi… - Current …, 2023 - europepmc.org
Background Nowadays, the emergence of methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA) strains has dramatically restricted the …
Number of citations: 3 europepmc.org
X Ren, AL Chandgude, R Fasan - ACS catalysis, 2020 - ACS Publications
We report the development of an iron-based biocatalytic strategy for the asymmetric synthesis of fused cyclopropane-γ-lactams, which are key structural motifs found in synthetic drugs …
Number of citations: 51 pubs.acs.org
JM Venditti, RK Johnson - Antitumor Antibiotics, 1978 - Springer
While we most often relate antibiotic chemotherapy to erradication of infectious foreign organisms, we must remain aware of the value of antibiotics (eg anthracyclines, bleomycin, …
Number of citations: 3 link.springer.com
M Toyota, K Fukumoto - Journal of the Chemical Society, Perkin …, 1992 - pubs.rsc.org
Development of an alternative strategy for preparing 3-acetoxymethyl-2,3-dihydro-1-methylsulfon-yl-6-methoxyindole 25 has been completed. Since 25 was an intermediate in a …
Number of citations: 31 pubs.rsc.org
G Procopiou, CJ O'Donnell - Cytotoxic payloads for antibody …, 2019 - books.google.com
… CC-1065 was found to be identical to the antibiotic rachelmycin, 4 isolated independently at Bristol-Myers in 1982 from Streptomyces C-329 and, at the …
Number of citations: 2 books.google.com
T Roemer, D Xu, SB Singh, CA Parish, G Harris… - Chemistry & biology, 2011 - cell.com
Starting with the discovery of penicillin, the pharmaceutical industry has relied extensively on natural products (NPs) as an unparalleled source of bioactive small molecules suitable for …
Number of citations: 163 www.cell.com
E Rencüzoğulları, HB İla, M Topaktaş… - Teratogenesis …, 2002 - Wiley Online Library
In this study, the chromosomal aberrations (CAs) and sister chromatid exchanges (SCEs) were investigated in human lymphocytes treated with spiramycin antibiotic (trade name, …
Number of citations: 10 onlinelibrary.wiley.com
DL Boger, CW Boyce, RM Garbaccio… - Chemical …, 1997 - ACS Publications
(+)-CC-1065 was isolated in trace quantities from cultures of Streptomyces zelensis at Upjohn and disclosed in 1978. 1, 2 Subsequently, it was shown to be identical to rachelmycin …
Number of citations: 309 pubs.acs.org

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